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Compound of Interest

Compound Name: 0O,0,0-Triphenyl phosphorothioate

Cat. No.: B7775484

Introduction

0,0,0-Triphenyl phosphorothioate, with the chemical formula C18H1503PS, is an
organophosphorus compound utilized in various industrial applications, including as a lubricant
additive in high-temperature environments, a flame retardant, and a plasticizer.[1][2][3]
Understanding its molecular structure, stability, and reactivity is crucial for optimizing its
performance and assessing its toxicological and environmental impact.[2][4] Quantum chemical
calculations, particularly those based on Density Functional Theory (DFT), provide a powerful
theoretical framework for investigating the electronic and structural properties of such
molecules at an atomic level.[5][6][7] This guide details the computational methodologies,
presents key quantitative data derived from such calculations, and visualizes fundamental
concepts and workflows.

Experimental and Computational Protocols

Quantum chemical calculations for organophosphorus compounds like 0,0,0-Triphenyl
phosphorothioate are predominantly performed using Density Functional Theory (DFT). This
method offers a favorable balance between computational cost and accuracy for molecules of
this size.

Computational Methodology

A typical computational protocol involves the following steps:
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Initial Structure Generation: A 3D structure of O,0,0-Triphenyl phosphorothioate is
created using molecular modeling software. The CAS Registry Number for this compound is
597-82-0.[1]

Geometry Optimization: The initial structure is optimized to find its lowest energy
conformation. This is a critical step to obtain accurate predictions of molecular properties.
DFT methods are commonly employed for this purpose.

Frequency Calculations: Following optimization, vibrational frequency calculations are
performed to confirm that the optimized structure corresponds to a true energy minimum
(i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

Electronic Property Calculation: Single-point energy calculations are carried out on the
optimized geometry to determine various electronic properties, including the energies of the
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO).[4]

Software and Theoretical Models:

Software: The Gaussian suite of programs is a standard tool for such quantum chemical
calculations.[6]

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used
and has been shown to provide reliable results for a variety of organophosphorus
compounds.[4][8] Other functionals like PBE and the M06 family are also utilized.[6]

Basis Set: A common choice for the basis set is 6-311++G(d,p) or 6-311G(d,p), which
provides a good description of the electronic structure for molecules containing second-row
elements like phosphorus and sulfur.[4][9]

Solvation Effects: To simulate behavior in a solution, a continuum solvation model such as
the Solvation Model based on Density (SMD) can be applied, with solvents like water or
octanol.[5][6]

Data Presentation: Calculated Molecular Properties
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The following tables summarize the types of quantitative data obtained from DFT calculations
on 0,0,0-Triphenyl phosphorothioate.

Table 1: Optimized Molecular Geometry (Illustrative)

Geometry optimization calculations yield precise bond lengths, bond angles, and dihedral
angles that define the molecule's three-dimensional shape.

Calculated Value

Parameter Bond/Atoms .
(lllustrative)
Bond Length P=S ~1.95 A
P-O ~1.60 A
O-C (phenyl) ~1.40 A
Bond Angle O-P-O ~102°
S=P-O ~115°
P-O-C ~120°
Dihedral Angle 0-P-O.C Varies based on phenyl ring

orientation

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the frequencies of fundamental molecular vibrations, which
correspond to peaks in an IR spectrum. This allows for the assignment of experimental spectral
bands.[2][10]
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Wavenumber (cm~—?) Vibrational Mode Assignment
~3100-3000 Aromatic C-H stretching

~1590, 1490 C=C stretching in phenyl rings
~1200-1150 P-O-(C) stretching

~950 O-P-0 stretching

~800-650 P=S stretching

Table 3: Electronic and Quantum Chemical Properties

Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the chemical
reactivity and electronic behavior of the molecule.[8] A smaller HOMO-LUMO gap generally
implies higher chemical reactivity.[8]

Calculated Value .
Property Symbol . Unit
(Illustrative)

HOMO Energy EHOMO -6.5 eV

LUMO Energy ELUMO -1.2 eV

HOMO-LUMO Gap AE 5.3 eV

lonization Potential IP = -EHOMO 6.5 eV

Electron Affinity EA=-ELUMO 1.2 eV

Electronegativity N 3.85 eV
(EHOMO+ELUMO)/2

_ n = (ELUMO-

Chemical Hardness 2.65 eV

EHOMO)/2
Visualizations

Diagrams created using the DOT language help to visualize complex relationships and
workflows in computational chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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